molecular formula C31H20ClN5O2S B325968 (4E)-4-[2-(2-BENZOYL-4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-PHENYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

(4E)-4-[2-(2-BENZOYL-4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-PHENYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

Cat. No.: B325968
M. Wt: 562 g/mol
InChI Key: STLUUCMUYVDUGI-AWQADKOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-4-[2-(2-BENZOYL-4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-PHENYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that features a thiazole ring, a pyrazole ring, and a hydrazone moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[2-(2-BENZOYL-4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-PHENYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the construction of the pyrazole ring, and finally the introduction of the hydrazone group. Common reagents used in these steps include thiourea, substituted benzaldehydes, and hydrazine derivatives. The reactions are often carried out under controlled conditions such as specific temperatures, solvents, and catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[2-(2-BENZOYL-4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-PHENYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

(4E)-4-[2-(2-BENZOYL-4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-PHENYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of (4E)-4-[2-(2-BENZOYL-4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-PHENYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. The thiazole and pyrazole rings can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The hydrazone moiety can form covalent bonds with target proteins, enhancing the compound’s potency and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-4-[2-(2-BENZOYL-4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-PHENYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its combination of thiazole, pyrazole, and hydrazone moieties.

Properties

Molecular Formula

C31H20ClN5O2S

Molecular Weight

562 g/mol

IUPAC Name

(4E)-4-[(2-benzoyl-4-chlorophenyl)hydrazinylidene]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-one

InChI

InChI=1S/C31H20ClN5O2S/c32-23-16-17-25(24(18-23)29(38)22-14-8-3-9-15-22)34-35-28-27(21-12-6-2-7-13-21)36-37(30(28)39)31-33-26(19-40-31)20-10-4-1-5-11-20/h1-19,34H/b35-28+

InChI Key

STLUUCMUYVDUGI-AWQADKOQSA-N

SMILES

C1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=NNC4=C(C=C(C=C4)Cl)C(=O)C5=CC=CC=C5)C(=N3)C6=CC=CC=C6

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)/C(=N/NC4=C(C=C(C=C4)Cl)C(=O)C5=CC=CC=C5)/C(=N3)C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=NNC4=C(C=C(C=C4)Cl)C(=O)C5=CC=CC=C5)C(=N3)C6=CC=CC=C6

Origin of Product

United States

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